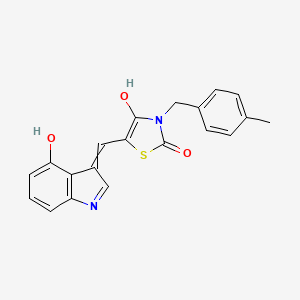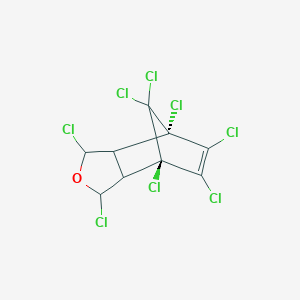
Isobenzan 10 microg/mL in Cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is commonly used in environmental analysis and testing. In this context, Isobenzan is provided in a solution with a concentration of 10 micrograms per milliliter in cyclohexane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isobenzan involves the chlorination of specific organic compounds under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and typically involve multiple steps to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of Isobenzan involves large-scale chemical processes that adhere to stringent quality control measures. These processes are designed to produce high-purity Isobenzan suitable for use as a reference standard in environmental analysis .
化学反応の分析
Types of Reactions
Isobenzan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce chlorinated derivatives, while reduction may yield dechlorinated compounds.
科学的研究の応用
Isobenzan has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides.
Biology: Studied for its effects on various biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in medical research, particularly in understanding the mechanisms of pesticide toxicity.
Industry: Utilized in environmental testing and monitoring to ensure compliance with regulatory standards.
作用機序
The mechanism of action of Isobenzan involves its interaction with specific molecular targets in biological systems. It primarily affects the nervous system by disrupting the normal function of neurotransmitters. This disruption can lead to various toxic effects, including neurotoxicity and potential carcinogenicity. The pathways involved in its mechanism of action include the inhibition of enzymes critical for neurotransmitter function and the induction of oxidative stress.
類似化合物との比較
Isobenzan is unique among organochlorine pesticides due to its specific chemical structure and properties. Similar compounds include:
Dieldrin: Another organochlorine pesticide with similar neurotoxic effects.
Aldrin: A related compound that is metabolized to dieldrin in the environment.
Endrin: An isomer of dieldrin with similar toxicological properties.
Isobenzan’s uniqueness lies in its specific molecular configuration, which influences its reactivity and toxicity compared to these similar compounds .
特性
分子式 |
C9H4Cl8O |
|---|---|
分子量 |
411.7 g/mol |
IUPAC名 |
(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+ |
InChIキー |
LRWHHSXTGZSMSN-ACFSOBKTSA-N |
異性体SMILES |
C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


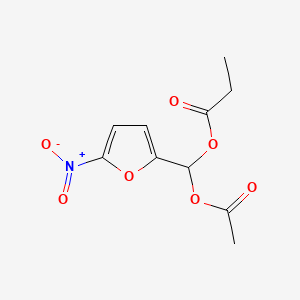
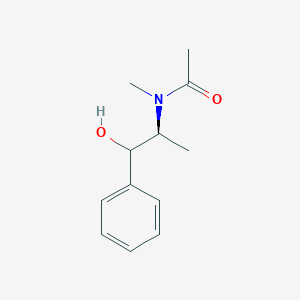
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
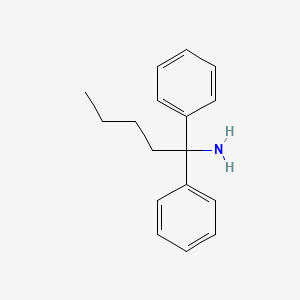
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
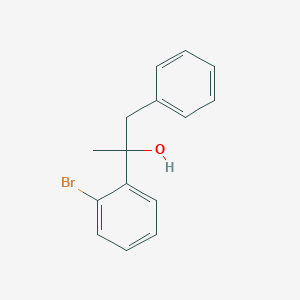
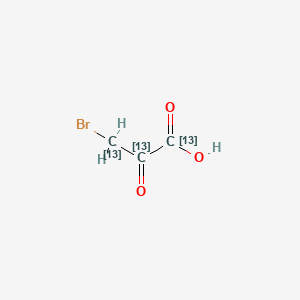
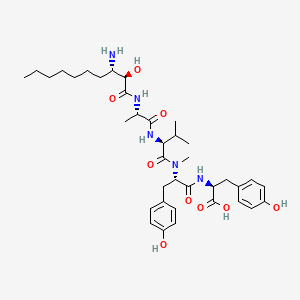
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
